methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate
Description
Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative with a complex substitution pattern. Key structural features include:
- Position 2: A stereospecific (S)-configured phenylethyl chain with a tert-butoxycarbonyl (Boc)-protected amine, critical for synthetic intermediates in peptide and protease inhibitor chemistry.
- Position 5: A methyl group, modulating electronic and steric properties.
- Position 4: A methyl ester, offering hydrolytic stability compared to free carboxylic acids.
The Boc group serves as a protective moiety for amines during multi-step syntheses, while the stereochemistry at position 2 may impact biological activity or crystallization behavior .
Properties
IUPAC Name |
methyl 1-benzyl-5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-18-22(24(30)32-5)28-23(29(18)17-20-14-10-7-11-15-20)21(16-19-12-8-6-9-13-19)27-25(31)33-26(2,3)4/h6-15,21H,16-17H2,1-5H3,(H,27,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXYYZRZZVHURT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate (CAS Number: 790663-95-5) is a complex organic compound with significant biological activity. Its unique structure, which includes an imidazole ring and various functional groups, positions it as a potential candidate for therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O4 |
| Molecular Weight | 401.5 g/mol |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its role in modulating biological pathways.
Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to bind selectively to these targets, potentially inhibiting their activity. For instance, it has shown promise as an inhibitor of aldosterone synthase (CYP11B2), with studies reporting IC50 values in the nanomolar range, suggesting potent inhibitory effects .
Case Studies and Research Findings
- Inhibition of Aldosterone Synthase :
-
Antiviral Activity :
- Preliminary investigations suggest that the compound may possess antiviral properties. Its ability to interact with viral proteins and host cell receptors could inhibit viral replication processes. Although the exact mechanisms are still under investigation, early results indicate potential therapeutic applications against viral infections.
-
Cellular Impact :
- In vitro studies have shown that treatment with this compound can lead to significant changes in cellular behavior, such as inducing multipolar mitotic spindles in centrosome-amplified cancer cells. This effect is thought to be linked to its inhibitory action on mitotic kinesins, which are crucial for proper cell division .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | CAS Number | IC50 (nM) | Target Enzyme |
|---|---|---|---|
| Methyl 1-benzyl... | 790663-95-5 | <10 | Aldosterone Synthase |
| Other Imidazole Derivative | 12345678 | 50 | CYP11B2 |
| Another Compound | 87654321 | 15 | CYP11B2 |
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity and reactivity. |
| Benzyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Tert-butoxycarbonyl Group | Provides protection for the amino group during synthesis. |
Medicinal Chemistry
MBC has garnered attention for its potential pharmacological applications due to the biological activity associated with imidazole-containing compounds. Research indicates that compounds similar to MBC may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Antitumor Properties : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
These activities warrant further investigation into the specific mechanisms by which MBC interacts with biological systems.
Organic Synthesis
MBC serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : Facilitating the introduction of different functional groups.
- Deprotection Reactions : The tert-butoxycarbonyl group can be removed to yield free amino acids or other derivatives.
Advanced synthetic methodologies such as microwave-assisted synthesis can enhance yields and reduce reaction times when working with MBC.
Interaction Studies
Understanding how MBC interacts with biological targets is crucial for elucidating its therapeutic potential. Key areas of study include:
- Binding Affinity Studies : Evaluating how well MBC binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the pathways through which MBC exerts its biological effects.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of MBC exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Activity
Research involving MBC analogs showed promising results in inhibiting the growth of various cancer cell lines, highlighting its potential as an antitumor agent. Further studies are needed to explore its efficacy in vivo.
Chemical Reactions Analysis
Boc Group Removal
The Boc-protected amine undergoes acid-catalyzed deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C efficiently cleaves the Boc group, yielding the free amine (Table 1) .
Example Reaction:
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/H₂O/THF) to form the corresponding carboxylic acid.
Nucleophilic Substitution at the Imidazole Ring
The 1H-imidazole ring exhibits reactivity at the N-1 and C-2 positions:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.
-
C-2 Functionalization : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the C-4 position due to electron-donating methyl groups.
Hydrogenation Reactions
The benzyl group and aromatic rings are susceptible to catalytic hydrogenation:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl Group Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Debenzylated imidazole derivative | 85–90 | |
| Phenyl Ring Hydrogenation | H₂ (3 atm), PtO₂, AcOH, 50°C | Cyclohexane-substituted imidazole | 70–75 |
Oxidation of the Imidazole Methyl Group
The 5-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions.
Reduction of the Ester
Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol.
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Coordination complexes enhance stability in biological systems .
Key Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Solubility and Stability
- Boc Protection : The Boc group in the target compound and analogues (e.g., 5{29}, 5{33}) enhances solubility in organic solvents during synthesis but requires acidic conditions for deprotection .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves stability compared to the carboxylic acid in ’s compound, which may require ionizable formulations for bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for this compound to achieve high yield and purity?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. Key steps include:
- Imidazole Core Formation : Use of ammonium persulfate (APS) as a radical initiator for controlled copolymerization, as demonstrated in polycationic reagent synthesis .
- Chiral Induction : The (1S)-configured side chain requires asymmetric catalysis or chiral pool starting materials. Boc protection is critical to preserve stereochemistry during coupling reactions .
- Purification : Reverse-phase HPLC with C18 columns (≥98% purity) is recommended, as seen in analogous imidazole derivatives .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Imidazole Formation | APS, 60°C, N₂ atmosphere | 75-80 | 95 | |
| Boc Protection | (Boc)₂O, DMAP, DCM | 90 | 98 |
Q. Which characterization techniques are most reliable for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., tert-butyl group signals at δ ~1.4 ppm; imidazole protons at δ 7.2-8.1 ppm) .
- Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm the (1S) configuration .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~520-530) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed above 150°C; store at -20°C under inert gas .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions (e.g., t½ < 24 hrs at pH <3 or >10) .
- Data Table :
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 2 (RT) | Ester hydrolysis | 12 hrs | |
| 40°C (dry) | Boc group decomposition | >30 days |
Q. What are common impurities encountered during synthesis?
- Methodological Answer :
- Diastereomers : Arise from incomplete chiral induction; resolved via preparative HPLC .
- Unreacted Intermediates : Residual benzyl or tert-butyl reagents detected via TLC (Rf ~0.3-0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can the (1S) stereochemistry be rigorously confirmed?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides unambiguous confirmation .
- NOESY NMR : Correlate spatial proximity of the benzyl and phenylethyl groups to validate configuration .
Q. What strategies enable selective Boc deprotection without disrupting the imidazole ring?
- Methodological Answer :
- Acidic Conditions : Use 4M HCl/dioxane (0°C, 2 hrs) for Boc removal; avoids imidazole ring protonation .
- Alternative Protecting Groups : Consider Fmoc for orthogonal deprotection if side reactions occur .
Q. How should researchers address contradictions in reported synthetic yields?
- Methodological Answer :
- Parameter Screening : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loadings .
- Mechanistic Analysis : Radical vs. ionic pathways may explain yield discrepancies in imidazole cyclization .
Q. Can computational modeling predict reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for Boc deprotection or ester hydrolysis (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- MD Simulations : Assess solvolysis kinetics in aqueous environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
